(5-Fluor-2-(N-Methylsulfamoyl)phenyl)boronsäure

Übersicht

Beschreibung

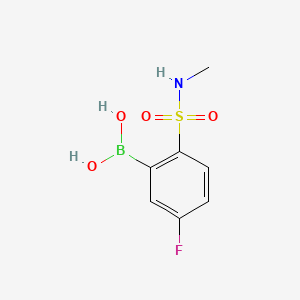

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C7H9BFNO4S and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methylsulfamoyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

Drug Development: This compound is explored for its potential in the development of new drugs due to its ability to form stable complexes with biological molecules.

Industry:

Wirkmechanismus

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially influence the function of these molecules .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

Given the compound’s potential to interact with various biological targets, it may exert diverse effects on cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. For instance, boronic acids are known to be stable under physiological conditions but can degrade under acidic or basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

One common method involves the reaction of 5-fluoro-2-nitrophenylboronic acid with methylamine and sulfur dioxide to form the desired product .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like ethanol or water) under mild conditions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

(2-(N-Methylsulfamoyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom.

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness:

Biologische Aktivität

(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is largely attributed to its ability to form coordinate covalent interactions with nucleophilic sites in biological molecules. Specifically, it can interact with serine residues in proteins, which may influence various biochemical pathways. The compound is also involved in the Suzuki–Miyaura cross-coupling reaction, a crucial mechanism in organic synthesis that facilitates the formation of carbon-carbon bonds.

Structure-Activity Relationships (SAR)

Recent studies have shown that the presence of a fluorine atom at the ortho position relative to the boronic acid group significantly enhances antiproliferative activity against prostate cancer cell lines. For instance, compounds with 5-chloropyrazine substitution exhibited notable activity against LAPC-4 and PC-3 cancer cell lines, with specific configurations leading to varying levels of efficacy .

Table 1: Summary of Antiproliferative Activities

| Compound Structure | Activity (IC50 µM) | Cell Line | Notes |

|---|---|---|---|

| 5-Fluoro-2-(N-methylsulfamoyl)phenyl | 10 | LAPC-4 | Enhanced activity due to fluorine presence |

| 5-Chloropyrazine derivative | 5 | LAPC-4 | Optimal substitution for activity |

| 5-Hydroxy substituted compound | >50 | LAPC-4 | Complete loss of activity |

| Ortho-trifluoromethyl derivative | >50 | LAPC-4 | No significant activity observed |

In Vitro Studies

In vitro studies have demonstrated that (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid exhibits selective antiproliferative effects against androgen-dependent prostate cancer cell lines. The compound was tested alongside clinically used non-steroidal antiandrogens (NSAAs) such as flutamide and bicalutamide. Results indicated that while some derivatives showed promising activity, others failed to demonstrate significant effects, emphasizing the importance of structural modifications .

Case Studies

- Prostate Cancer Treatment : A study evaluated the efficacy of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid against LAPC-4 and PC-3 cell lines. The results indicated that modifications in the substituent groups could drastically alter the compound's effectiveness, with optimal configurations yielding IC50 values significantly lower than those of reference NSAAs .

- Comparative Analysis : In a comparative study involving various boronic acid derivatives, it was found that compounds with specific substitutions not only enhanced antiproliferative activity but also exhibited selectivity towards cancerous cells over non-cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Eigenschaften

IUPAC Name |

[5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWWQIHVQHBQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681624 | |

| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-75-0 | |

| Record name | B-[5-Fluoro-2-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.